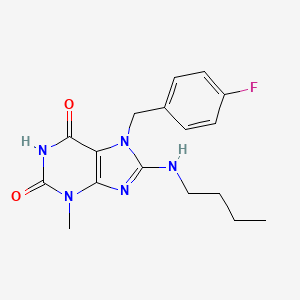

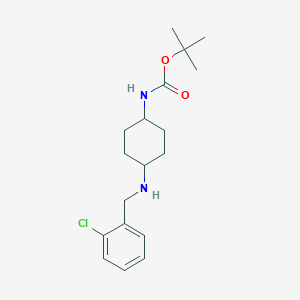

![molecular formula C21H18N4O4S B2464951 N'-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-N-{2-苯基-2H,4H,6H-噻吩并[3,4-c]吡唑-3-基}乙二酰胺 CAS No. 899741-42-5](/img/structure/B2464951.png)

N'-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-N-{2-苯基-2H,4H,6H-噻吩并[3,4-c]吡唑-3-基}乙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物具有潜在的抗肿瘤活性。 它被发现对经历葡萄糖饥饿的肿瘤细胞有效 . 该化合物抑制线粒体膜电位,这对于葡萄糖饥饿细胞的生存至关重要 . 这表明它可用于治疗葡萄糖饥饿的肿瘤 .

线粒体抑制

根据已知的葡萄糖饥饿细胞对线粒体的依赖性,该化合物抑制线粒体膜电位 . 这可能对治疗线粒体功能受损的疾病有影响。

癌症代谢

该化合物与癌症代谢有关。 肿瘤细胞经常经历葡萄糖饥饿,被迫重新编程其代谢以适应这种情况 . 该化合物被发现对这些条件下的肿瘤细胞具有杀伤作用 .

合成致死性

该化合物与合成致死性的概念有关。 这是一种遗传相互作用,其中两个或多个基因中的突变组合会导致细胞死亡 .

雷帕霉素的机械靶点 (mTOR)

该化合物与雷帕霉素的机械靶点 (mTOR) 有关,这是一种调节细胞生长、细胞增殖、细胞运动、细胞存活、蛋白质合成、自噬和转录的蛋白质 .

药物化学

该化合物在药物化学领域引起了关注。 它是一种阿穆瓦替尼衍生物,阿穆瓦替尼是一种多靶点酪氨酸激酶抑制剂 . 这表明该化合物可能具有多个靶点,可用于开发新药 .

作用机制

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal function of the mitotic spindle, which is essential for cell division . This disruption leads to cell cycle arrest and ultimately induces apoptosis, the programmed cell death .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions

Cellular Effects

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has shown to have effects on various types of cells

Dosage Effects in Animal Models

The effects of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide vary with different dosages in animal models

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-20(22-9-13-6-7-17-18(8-13)29-12-28-17)21(27)23-19-15-10-30-11-16(15)24-25(19)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOYPLLFNBJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

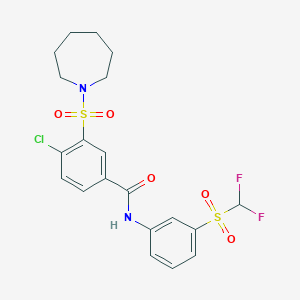

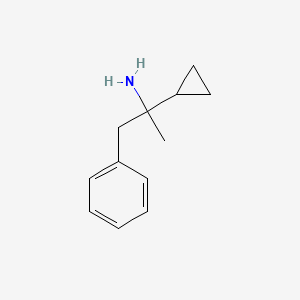

![2-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}ethane-1-sulfonamide](/img/structure/B2464869.png)

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)

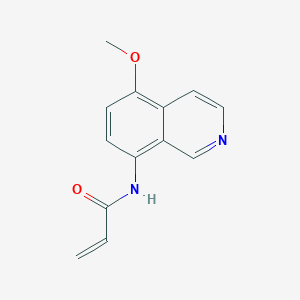

![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)

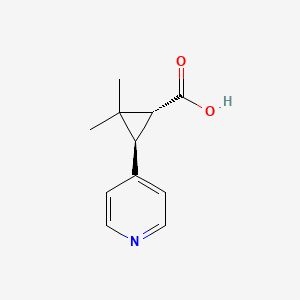

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2464875.png)

![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)

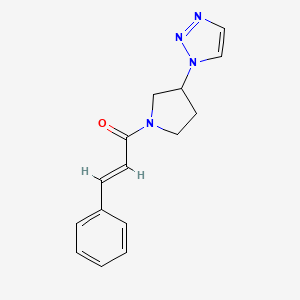

![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)